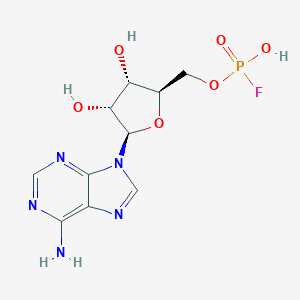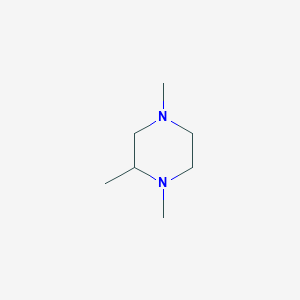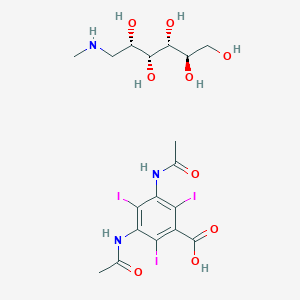
Adenosine monophosphofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium L-aspartate is a sodium salt of L-aspartic acid, a non-essential amino acid that plays a crucial role in various metabolic processes. It is commonly used as a dietary supplement and has applications in sports nutrition due to its potential to enhance athletic performance by improving endurance and reducing fatigue .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium L-aspartate can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain sodium L-aspartate in crystalline form .
Industrial Production Methods
Industrial production of sodium L-aspartate often involves the use of fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce L-aspartic acid, which is then neutralized with sodium hydroxide to form sodium L-aspartate. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium L-aspartate undergoes various chemical reactions, including:
Transamination: It acts as an amine donor in transamination reactions, which are crucial for amino acid metabolism.
Decarboxylation: It can undergo decarboxylation to form beta-alanine.
Condensation: It participates in condensation reactions to form peptides and other complex molecules.
Common Reagents and Conditions
Transamination: Requires aminotransferase enzymes and alpha-ketoglutarate as a co-substrate.
Decarboxylation: Typically occurs under acidic conditions with the presence of decarboxylase enzymes.
Condensation: Often involves the use of coupling agents like carbodiimides in peptide synthesis.
Major Products
Oxaloacetate: Formed during transamination reactions.
Beta-alanine: Produced through decarboxylation.
Peptides: Result from condensation reactions.
Scientific Research Applications
Sodium L-aspartate has a wide range of applications in scientific research:
Mechanism of Action
Sodium L-aspartate exerts its effects primarily through its role in the tricarboxylic acid cycle (TCA cycle). It is converted to oxaloacetate, which is a key intermediate in the TCA cycle, facilitating energy production. Additionally, it acts as a precursor for the synthesis of other amino acids, nucleotides, and neurotransmitters . The molecular targets include enzymes involved in the TCA cycle and amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Ornithine: Another amino acid involved in the urea cycle and protein synthesis.
L-Glutamate: Plays a similar role in amino acid metabolism and acts as a neurotransmitter.
L-Aspartic Acid: The parent compound of sodium L-aspartate, involved in similar metabolic pathways.
Uniqueness
Sodium L-aspartate is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to L-aspartic acid. This makes it more effective as a dietary supplement and in various biochemical applications .
Properties
CAS No. |
19375-33-8 |
|---|---|
Molecular Formula |
C10H13FN5O6P |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
PZWOGYWWDIXJIB-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
Synonyms |
adenosine monophosphofluoridate AMPF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)



![Dibenzo[a,o]perylene](/img/structure/B92097.png)




